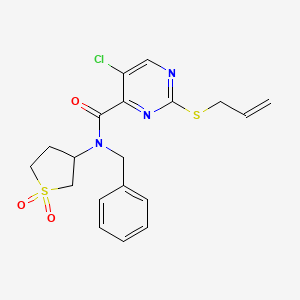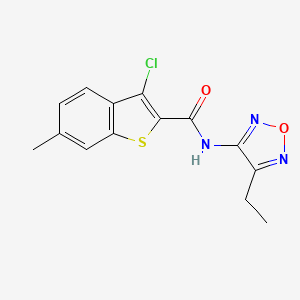
2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a triazine ring substituted with morpholine and propargyl groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine and propargyl alcohol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and propargyl groups. The reaction conditions often include the use of a base such as triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The morpholine and propargyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazines, carbonyl compounds, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and proteins. The propargyl groups can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its cytotoxic activity, where it can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)-4,6-dichloro-1,3,5-triazine: Similar structure but with chlorine atoms instead of propargyl groups.
2-(Piperidin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Similar structure but with a piperidine ring instead of morpholine.
4,6-Bis(prop-2-yn-1-yloxy)-1,3,5-triazine: Lacks the morpholine group, only has propargyl groups.
Uniqueness
The presence of both morpholine and propargyl groups in 2-(Morpholin-4-yl)-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine makes it unique compared to similar compounds
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-[4,6-bis(prop-2-ynoxy)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C13H14N4O3/c1-3-7-19-12-14-11(17-5-9-18-10-6-17)15-13(16-12)20-8-4-2/h1-2H,5-10H2 |
InChI Key |
BVLADGMWHJMFLF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC(=NC(=N1)N2CCOCC2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11381910.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate](/img/structure/B11381936.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B11381942.png)


![7-methoxy-4,8-dimethyl-3-[3-oxo-3-(piperidin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B11381957.png)
![4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11381962.png)
![5-chloro-N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11381964.png)

![Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11381999.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11382004.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382009.png)
![2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B11382013.png)
![2-chloro-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11382015.png)
